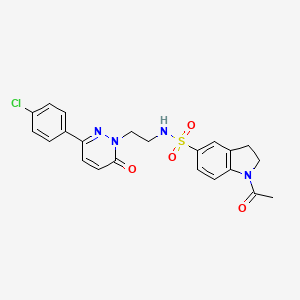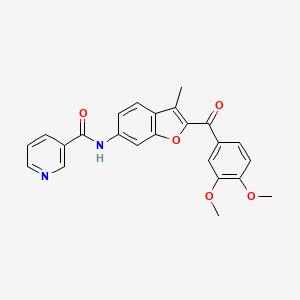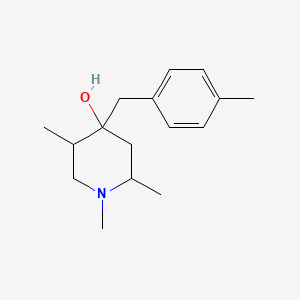![molecular formula C22H21N5O4 B14974472 ethyl 3-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B14974472.png)
ethyl 3-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-(2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method starts with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine. This intermediate is then reacted with various amines and triazole-2-thiol under specific conditions, such as the presence of anhydrous potassium carbonate in DMF (dimethylformamide) and stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-(2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
ETHYL 3-(2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 3-(2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that are crucial for the survival of pathogens, thereby exerting its antimicrobial effects . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazoloquinoxaline derivatives, such as:
- 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine
- 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles
Uniqueness
ETHYL 3-(2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE is unique due to its specific structure, which combines the triazoloquinoxaline core with an ethyl ester and acetamido group.
Propiedades
Fórmula molecular |
C22H21N5O4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
ethyl 3-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-10-5-6-11-17(16)27(18)20)13-19(28)23-15-9-7-8-14(12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Clave InChI |
MCBJYNZWMQSZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N-butyl-N-ethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B14974415.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14974421.png)
![2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B14974423.png)
![3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14974430.png)
![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-4-carboxamide](/img/structure/B14974434.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14974436.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B14974444.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974453.png)
![2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14974456.png)
![ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B14974460.png)

